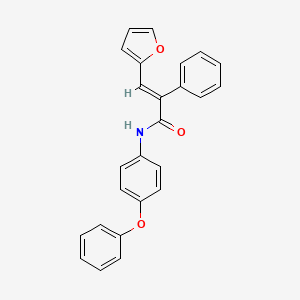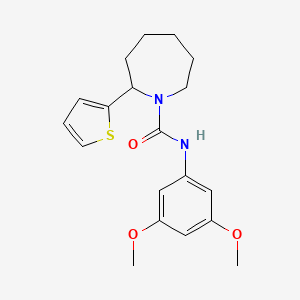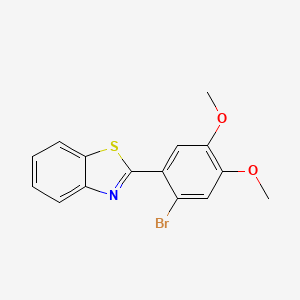
3-(2-furyl)-N-(4-phenoxyphenyl)-2-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-N-(4-phenoxyphenyl)-2-phenylacrylamide, also known as FPPA, is a synthetic compound that has gained significant attention due to its potential application in scientific research. FPPA belongs to the class of acrylamide derivatives and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 3-(2-furyl)-N-(4-phenoxyphenyl)-2-phenylacrylamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of pro-inflammatory prostaglandins. This compound has also been found to induce cell death in cancer cells through the activation of caspases, a group of enzymes involved in programmed cell death. Additionally, this compound has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2 and reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to induce cell death in cancer cells and inhibit the growth of tumors in animal models. In vivo studies have also demonstrated the neuroprotective effects of this compound, including the reduction of oxidative stress and the improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-furyl)-N-(4-phenoxyphenyl)-2-phenylacrylamide in lab experiments is its relatively simple synthesis process and high yield. This compound has also been shown to exhibit promising biological activities, making it a potential candidate for drug development. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, further studies are needed to investigate the safety and toxicity of this compound before its potential application in humans.
Direcciones Futuras
There are several future directions for the research on 3-(2-furyl)-N-(4-phenoxyphenyl)-2-phenylacrylamide. One direction is to investigate the potential application of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore the mechanism of action of this compound in more detail, including its interaction with other enzymes and signaling pathways. Additionally, further studies are needed to investigate the safety and toxicity of this compound and its potential application in drug development.
Métodos De Síntesis
The synthesis of 3-(2-furyl)-N-(4-phenoxyphenyl)-2-phenylacrylamide involves the reaction of 3-(2-furyl)acrylic acid with 4-phenoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with phenyl isocyanate to yield this compound. The overall synthesis process is relatively simple and can be carried out in a few steps with high yield.
Aplicaciones Científicas De Investigación
3-(2-furyl)-N-(4-phenoxyphenyl)-2-phenylacrylamide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer development. This compound has also been found to induce cell death in cancer cells and inhibit the growth of tumors in animal models. Additionally, this compound has been shown to have neuroprotective effects and may have potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-phenoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3/c27-25(24(18-23-12-7-17-28-23)19-8-3-1-4-9-19)26-20-13-15-22(16-14-20)29-21-10-5-2-6-11-21/h1-18H,(H,26,27)/b24-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBCFYKNXATYFB-HKOYGPOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CO2)/C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5189208.png)
![N-(3-chlorobenzyl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5189214.png)

![3-(ethylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5189222.png)

![2-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5189230.png)
![4-{6-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5189236.png)

![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide](/img/structure/B5189257.png)
![2-chloro-N-({[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5189273.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5189280.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5189292.png)
![4-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5189313.png)

